molecular formula C13H13NO4S B10813264 3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B10813264
M. Wt: 279.31 g/mol
InChI Key: IHFUSXYHVGXRLX-UHFFFAOYSA-N
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Description

3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with a thiophene ring and a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through the Paal-Knorr synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction such as the Suzuki-Miyaura coupling. The carboxymethyl group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and the Suzuki-Miyaura coupling, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution can occur on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxyl group.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the pyrrole ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohols from the carboxyl group.

    Substitution: Brominated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrrole rings can facilitate binding to these targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(carboxymethyl)-5-(phenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-[1-(carboxymethyl)-5-(furan-2-yl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-[1-(carboxymethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its phenyl or furan analogs.

Properties

IUPAC Name

3-[1-(carboxymethyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-12(16)6-4-9-3-5-10(11-2-1-7-19-11)14(9)8-13(17)18/h1-3,5,7H,4,6,8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFUSXYHVGXRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2CC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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